molecular formula C11H13NO3S B8744098 1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B8744098
M. Wt: 239.29 g/mol
InChI Key: JWSHBNZJLUIJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

1,3,3-trimethyl-2,2-dioxo-2λ6,1-benzothiazin-4-one

InChI

InChI=1S/C11H13NO3S/c1-11(2)10(13)8-6-4-5-7-9(8)12(3)16(11,14)15/h4-7H,1-3H3

InChI Key

JWSHBNZJLUIJQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N(S1(=O)=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodomethane (187 ul, 426 mg, 3 mmol) is added dropwise to a suspension of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one ([CAS: 7117-31-9], 220 mg, 1 mmol), K2CO3 (1.38 g, 10 mmol) in 3 mL of dry DMF at room temperature. The resulting mixture is stirred at 60° C. After 2 h, the reaction mixture is filtered, and washed with ethyl acetate (20 mL). The combined solution is concentrated and the residue is purified by flash column (ethyl acetate-heptane v/v 10%) and gives the title compound as white solid (190 mg).
Quantity
187 μL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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